molecular formula C14H21NO4S B1597759 Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate CAS No. 51220-84-9

Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate

Cat. No. B1597759
CAS RN: 51220-84-9
M. Wt: 299.39 g/mol
InChI Key: ZUVVLBGWTRIOFH-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate” is a chemical compound with the molecular formula C14H21NO4S . It has a molecular weight of 299.39 g/mol . The IUPAC name for this compound is methyl 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C14H21NO4S/c1-10(2)9-13(14(16)19-4)15-20(17,18)12-7-5-11(3)6-8-12/h5-8,10,13,15H,9H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule. The compound also has a topological polar surface area .


Physical And Chemical Properties Analysis

“Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate” has a molecular weight of 299.39 g/mol . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound also has a rotatable bond count of seven .

Scientific Research Applications

Anticancer Applications

Organotin(IV) complexes synthesized from amino acetate functionalized Schiff base, similar in structural complexity to Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate, have been investigated for their in vitro cytotoxicity against a variety of human tumor cell lines. These compounds exhibit significant cytotoxic activity, suggesting potential applications in anticancer drug research (Basu Baul et al., 2009).

Antibacterial and Antimicrobial Activity

Novel sulfonamide derivatives, which share a functional group similarity with Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate, have been synthesized and evaluated for their antimicrobial properties. These compounds displayed interesting activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential utility in developing new antimicrobial agents (Ghorab et al., 2017).

Enzyme-linked Immunosorbent Assay (ELISA) Development

Research has been conducted on generating broad specificity antibodies for sulfonamide antibiotics, leading to the development of a highly sensitive ELISA. This work demonstrates the potential for related compounds in facilitating the detection and analysis of sulfonamide antibiotics in complex biological matrices, such as milk samples (Adrián et al., 2009).

Electrophoretic and Biocompatible Polymers

Research involving the synthesis of N-Methyl bis[(nonafluorobutane)sulfonyl]imide, a compound with functional similarities to Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate, for initiating polymerization of 2-oxazolines, demonstrates the application of such compounds in creating electrophoretic and biocompatible polymers. This suggests potential uses in biomedical applications, especially in coatings and drug delivery systems (Hayashi & Takasu, 2015).

Nonlinear Optical Activity

A study on a structurally related compound, exploring its structural, vibrational, and electronic properties, revealed its potential for nonlinear optical activity. This indicates that compounds like Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate could have applications in the development of materials for optical technologies (Murugavel et al., 2016).

properties

IUPAC Name

methyl 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-10(2)9-13(14(16)19-4)15-20(17,18)12-7-5-11(3)6-8-12/h5-8,10,13,15H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVVLBGWTRIOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377529
Record name Methyl N-(4-methylbenzene-1-sulfonyl)leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate

CAS RN

51220-84-9
Record name Methyl N-(4-methylbenzene-1-sulfonyl)leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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